molecular formula C10H20O B3024080 4-Tert-butylcyclohexanol CAS No. 937-05-3

4-Tert-butylcyclohexanol

Cat. No.: B3024080
CAS No.: 937-05-3
M. Wt: 156.26 g/mol
InChI Key: CCOQPGVQAWPUPE-UHFFFAOYSA-N
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Description

4-Tert-butylcyclohexanol is an organic compound with the molecular formula C10H20O. It is a derivative of cyclohexanol, where a tert-butyl group is attached to the fourth carbon of the cyclohexane ring. This compound exists as a mixture of cis and trans isomers and is known for its applications in various fields, including fragrance and flavor industries due to its rich, woody, and earthy aroma .

Mechanism of Action

Target of Action

4-Tert-Butylcyclohexanol is primarily used as a laboratory chemical and in the synthesis of other substances

Mode of Action

The compound is known to undergo oxidation reactions, particularly in the presence of oxidizing agents such as sodium hypochlorite . The oxidation of this compound involves the conversion of the secondary alcohol group to a ketone .

Biochemical Pathways

The oxidation of this compound is a type of redox (reduction-oxidation) reaction, which is fundamental to many biochemical pathways. In this case, the compound acts as a reducing agent, losing electrons (or in organic systems, hydrogen atoms) during the oxidation process .

Pharmacokinetics

Safety data sheets indicate that it may cause eye irritation and is harmful to aquatic life , suggesting that it can be absorbed and exert effects in biological systems.

Result of Action

The primary result of the action of this compound in a chemical reaction is the formation of a new compound. For example, its oxidation results in the formation of a ketone . In biological systems, its effects would depend on the specific context, such as the other molecules present and the environmental conditions.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of its oxidation can be affected by the concentration of the oxidizing agent and the temperature . Furthermore, it should be handled carefully to avoid release into the environment due to its potential harmful effects on aquatic life .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Tert-butylcyclohexanol can be synthesized through the reduction of 4-tert-butylcyclohexanone. Common reducing agents used for this transformation include sodium borohydride and lithium aluminum hydride. The reaction is typically carried out in solvents such as ethanol or tetrahydrofuran under reflux conditions .

Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation of 4-tert-butylcyclohexanone using catalysts such as platinum oxide or rhodium on carbon. The reaction is conducted in the presence of hydrogen gas and an acidic medium, such as glacial acetic acid containing hydrogen chloride .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate, pyridinium dichromate, sodium hypochlorite, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, tetrahydrofuran.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products Formed:

    Oxidation: 4-tert-butylcyclohexanone.

    Reduction: this compound.

    Substitution: Various halogenated derivatives of cyclohexanol.

Comparison with Similar Compounds

    Cyclohexanol: A simpler analog without the tert-butyl group.

    4-tert-Butylcyclohexanone: The oxidized form of 4-tert-butylcyclohexanol.

    trans-4-tert-Butylcyclohexanol: The trans isomer of this compound.

Comparison: this compound is unique due to the presence of the bulky tert-butyl group, which influences its chemical reactivity and physical properties. Compared to cyclohexanol, it has a higher steric hindrance, affecting its conformational stability and reactivity. The cis and trans isomers of this compound exhibit different physical and chemical properties, with the cis isomer being more commonly used in industrial applications due to its higher stability .

Properties

IUPAC Name

4-tert-butylcyclohexan-1-ol
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InChI

InChI=1S/C10H20O/c1-10(2,3)8-4-6-9(11)7-5-8/h8-9,11H,4-7H2,1-3H3
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InChI Key

CCOQPGVQAWPUPE-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C)C1CCC(CC1)O
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Molecular Formula

C10H20O
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DSSTOX Substance ID

DTXSID5026623, DTXSID40883571, DTXSID50885182
Record name 4-tert-Butylcyclohexanol
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Record name Cyclohexanol, 4-(1,1-dimethylethyl)-, cis-
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Record name Cyclohexanol, 4-(1,1-dimethylethyl)-, trans-
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Molecular Weight

156.26 g/mol
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Physical Description

White powder; [Sigma-Aldrich MSDS], White crystals; Woody patchouli
Record name 4-tert-Butylcyclohexanol
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Record name trans-4-tert-Butylcyclohexanol
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Solubility

Practically insoluble to insoluble in water, Soluble (in ethanol)
Record name trans-4-tert-Butylcyclohexanol
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Vapor Pressure

0.005 [mmHg]
Record name 4-tert-Butylcyclohexanol
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CAS No.

98-52-2, 937-05-3, 21862-63-5
Record name 4-tert-Butylcyclohexanol
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-Tert-butylcyclohexanol
Reactant of Route 2
4-Tert-butylcyclohexanol
Reactant of Route 3
4-Tert-butylcyclohexanol
Reactant of Route 4
4-Tert-butylcyclohexanol
Reactant of Route 5
4-Tert-butylcyclohexanol
Reactant of Route 6
4-Tert-butylcyclohexanol

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